Cas no 886768-13-4 (Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate)

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate is a chemically synthesized intermediate featuring a piperazine core substituted with a 3-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in pharmaceutical research and organic synthesis, where its Boc group offers stability and selective deprotection under mild acidic conditions. The methoxyphenyl moiety enhances its utility in the development of bioactive molecules, particularly in central nervous system (CNS) drug discovery. Its well-defined structure and reactivity make it a valuable building block for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity to strong acids or bases.
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate structure
886768-13-4 structure
Product Name:Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate
CAS No:886768-13-4
MF:C16H24N2O3
MW:292.373364448547
CID:4822710
PubChem ID:72210200
Update Time:2025-10-17

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL 2-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
    • AB46453
    • 1-N-Boc-2-(3-methoxyphenyl)piperazine
    • 2-(3-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate
    • Inchi: 1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-11-14(18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3
    • InChI Key: AXKHIQYXWCIOCE-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNCC1C1C=CC=C(C=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 354
  • XLogP3: 2
  • Topological Polar Surface Area: 50.8

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Additional information on Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate: A Comprehensive Overview

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate (CAS No. 886768-13-4) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a piperazine ring, a six-membered saturated ring with two nitrogen atoms, which is a common structural motif in various bioactive compounds. The substituents on the piperazine ring, namely the tert-butyl ester group and the 3-methoxyphenyl group, contribute to its distinct chemical properties and biological activity.

The synthesis of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution and esterification. The piperazine ring is often synthesized via the Hantzsch dihydropyridine synthesis or through the reaction of ammonia with an alkylene oxide. The introduction of the tert-butyl ester group and the 3-methoxyphenyl group requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly.

One of the most intriguing aspects of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate is its biological activity. Studies have shown that this compound exhibits potential as a modulator of various cellular pathways, making it a promising candidate for drug development. For instance, research has demonstrated its ability to interact with G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The presence of the methoxyphenyl group enhances the compound's lipophilicity, which is essential for its bioavailability and ability to cross cellular membranes.

In addition to its pharmacological applications, Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate has also been explored for its role in materials science. The piperazine moiety is known for its ability to form coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies. Recent studies have highlighted the potential of this compound as a building block for constructing MOFs with high surface area and selectivity.

The physical properties of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate are equally noteworthy. Its molecular weight is approximately 355 g/mol, and it exists as a white crystalline solid under standard conditions. The compound has a melting point of around 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental standpoint, the degradation pathways of Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate have been studied to assess its potential impact on ecosystems. Research indicates that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its breakdown. This information is crucial for ensuring that the compound's use does not pose significant risks to environmental health.

In conclusion, Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate (CAS No. 886768-13-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the advancement of science and technology.

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